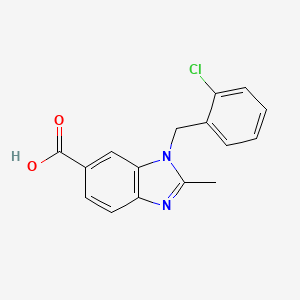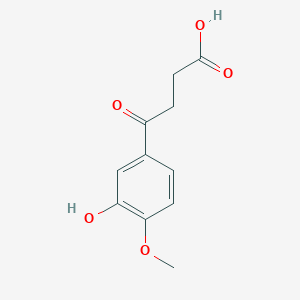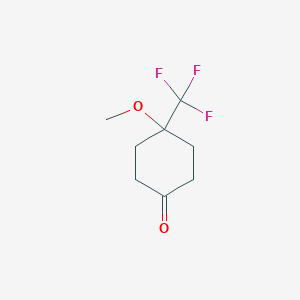
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a complex organic compound with the molecular formula C18H15IO6 It is a derivative of chromen-4-one, featuring a hydroxy group at position 3, an iodine atom at position 7, and a trimethoxyphenyl group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursorsThe hydroxy group can be introduced via selective hydroxylation under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a deiodinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease processes.
Signal Transduction: May interfere with cellular signaling pathways, leading to altered cellular responses.
DNA Interaction: Possible binding to DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-7-iodo-2-phenyl-4H-1-benzopyran-4-one: Lacks the trimethoxyphenyl group, resulting in different chemical properties and biological activities.
3-Hydroxy-7-iodo-2-(3,4-dimethoxyphenyl)-4H-1-benzopyran-4-one: Similar structure but with fewer methoxy groups, leading to variations in reactivity and applications.
Uniqueness
3-Hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for specific synthetic and research applications .
Propiedades
Número CAS |
649551-70-2 |
|---|---|
Fórmula molecular |
C18H15IO6 |
Peso molecular |
454.2 g/mol |
Nombre IUPAC |
3-hydroxy-7-iodo-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H15IO6/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,21H,1-3H3 |
Clave InChI |
VGVQTGFTHUJKSF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)I)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-((6-Vinyl-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B8326876.png)





![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)


